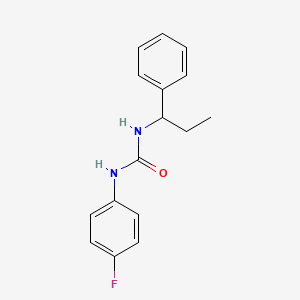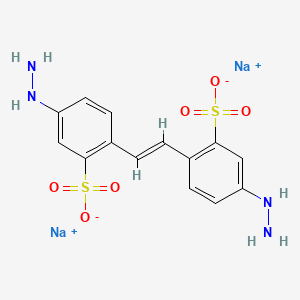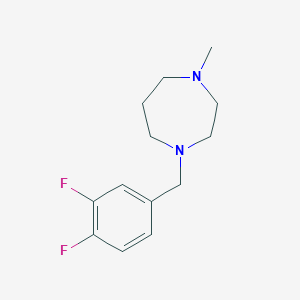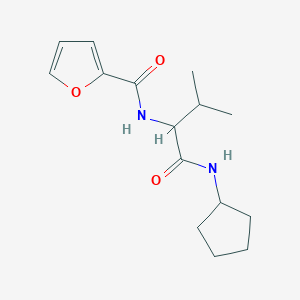
N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea, also known as FPU-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPU-1 belongs to the class of urea-based compounds and is known to exhibit potent biological activities.
作用機序
The mechanism of action of N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea is not fully understood, but it is believed to exert its biological effects by inhibiting the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, which may explain the analgesic properties of this compound. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II may explain the cytotoxic effects of this compound on cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungi. This compound has also been shown to exhibit analgesic properties in animal models. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may explain its potential use as an anti-inflammatory agent.
実験室実験の利点と制限
N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under standard laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations. It is not water-soluble, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea. One potential direction is the further investigation of its anticancer properties. This compound may be studied in combination with other anticancer agents to determine its potential use in cancer therapy. Additionally, the potential use of this compound as an antifungal agent may be further explored. Another potential direction is the development of more water-soluble derivatives of this compound, which may broaden its potential applications. Finally, the in vivo effects of this compound may be further studied to determine its potential use in animal models.
合成法
The synthesis of N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea involves the reaction of 4-fluoroaniline with 1-phenylpropan-1-amine in the presence of triethylamine and chloroform. The resulting intermediate is then reacted with isocyanate to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratios.
科学的研究の応用
N-(4-fluorophenyl)-N'-(1-phenylpropyl)urea has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it exhibits cytotoxic effects on cancer cells. This compound has also been investigated for its potential use as an antifungal agent, as it has been found to inhibit the growth of fungi. Additionally, this compound has been studied for its potential use as an analgesic, as it exhibits pain-relieving properties.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-2-15(12-6-4-3-5-7-12)19-16(20)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQLHFBSUZIAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)
![dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)

![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361677.png)
![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)
![7-(3-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361691.png)

![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5361700.png)

![1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5361715.png)
![7-(1,3-benzothiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5361723.png)
![2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5361728.png)